molecular formula C16H20ClN3O B039094 1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)- CAS No. 118550-34-8

1H-1,2,4-Triazole-1-ethanol,a-(4-chlorophenyl)-a-(1-cyclopropyl-1-methylethyl)-,(aR)-

Cat. No.: B039094
CAS No.: 118550-34-8
M. Wt: 305.8 g/mol
InChI Key: LHDGDQZODHEIPT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for SDZ-89-485 are not readily available in the public domain. industrial production methods likely involve complex organic synthesis.
    • Researchers and pharmaceutical companies typically optimize these processes to achieve high yields and purity.
  • Chemical Reactions Analysis

    • SDZ-89-485 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. precise details remain proprietary.
    • Common reagents and conditions used in these reactions would depend on the specific synthetic steps.
    • Major products formed during these reactions would be intermediates or derivatives of SDZ-89-485.
  • Scientific Research Applications

    • SDZ-89-485’s applications span multiple fields:

        Chemistry: As a novel antifungal compound, it contributes to the study of drug design and synthesis.

        Biology: Researchers explore its impact on fungal cell walls and potential interactions with cellular components.

        Medicine: Investigating its efficacy against fungal infections informs clinical practice.

        Industry: Pharmaceutical companies may use SDZ-89-485 as a reference compound for antifungal drug development.

  • Mechanism of Action

    • SDZ-89-485 inhibits CYP51A1, a cytochrome P450 enzyme involved in ergosterol biosynthesis in fungi.
    • By disrupting ergosterol production, it weakens fungal cell membranes, leading to cell death.
    • The molecular targets and pathways affected by SDZ-89-485 are intricately linked to fungal growth and survival.
  • Comparison with Similar Compounds

    • Unfortunately, specific similar compounds are not mentioned in the available data. SDZ-89-485’s uniqueness lies in its dual role as a CYP51A1 inhibitor and cell wall disruptor.

    Properties

    CAS No.

    118550-34-8

    Molecular Formula

    C16H20ClN3O

    Molecular Weight

    305.8 g/mol

    IUPAC Name

    (2R)-2-(4-chlorophenyl)-3-cyclopropyl-3-methyl-1-(1,2,4-triazol-1-yl)butan-2-ol

    InChI

    InChI=1S/C16H20ClN3O/c1-15(2,12-3-4-12)16(21,9-20-11-18-10-19-20)13-5-7-14(17)8-6-13/h5-8,10-12,21H,3-4,9H2,1-2H3/t16-/m0/s1

    InChI Key

    LHDGDQZODHEIPT-INIZCTEOSA-N

    SMILES

    CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

    Isomeric SMILES

    CC(C)(C1CC1)[C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

    Canonical SMILES

    CC(C)(C1CC1)C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O

    Synonyms

    San 89-485
    Sandoz 89-485
    SDZ 89-485

    Origin of Product

    United States

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